Product packaging for 3-Dimethylamino-2,2-dimethyl-1-propanol(Cat. No.:CAS No. 19059-68-8)

3-Dimethylamino-2,2-dimethyl-1-propanol

Cat. No.: B090997
CAS No.: 19059-68-8
M. Wt: 131.22 g/mol
InChI Key: PYEWZDAEJUUIJX-UHFFFAOYSA-N
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Description

Significance of Tertiary Amino Alcohols in Contemporary Organic and Materials Science

Tertiary amino alcohols are a class of organic compounds that are of significant importance in both organic synthesis and materials science. Their utility stems from the presence of two distinct functional groups: a tertiary amine, which is basic and non-protic, and a hydroxyl group, which can act as a nucleophile or a hydrogen bond donor. This dual functionality allows them to be used in a wide array of chemical transformations and applications.

In organic chemistry, tertiary amino alcohols are widely used as building blocks for the synthesis of pharmacologically active molecules and complex natural products. um.edu.my They are key components in the creation of chiral ligands and bioactive skeletons. acs.org The development of efficient synthetic methods for chiral β-amino α-tertiary alcohols is an active area of research, as these motifs can be converted into valuable chiral compounds. acs.org

In materials science, tertiary amino alcohols are finding new and innovative applications. For instance, they have been employed as initiators in the ring-opening polymerization of lactones to synthesize ionizable amino-polyesters. nih.gov These advanced polymers are being investigated for the tissue-selective delivery of messenger RNA (mRNA), highlighting the potential for tertiary amino alcohols to contribute to the development of next-generation therapeutics. nih.gov Furthermore, the catalyst technology used to produce tertiary amines from higher alcohols is a key process in manufacturing raw materials for various household products, such as hair rinses and detergents. kao.com Certain sterically hindered tertiary amino alcohols have also been found to be particularly effective in the selective absorption of hydrogen sulfide (B99878) (H₂S) from gas mixtures. google.com

Structural Distinctiveness of 3-Dimethylamino-2,2-dimethyl-1-propanol within the Amino Alcohol Class

The chemical individuality of this compound arises from its specific molecular arrangement. The structure consists of a propane (B168953) backbone which features a primary hydroxyl (-OH) group at one end (C-1) and a tertiary dimethylamino (-N(CH₃)₂) group at the other (C-3). ontosight.ai The most defining feature, however, is the presence of two methyl groups on the central carbon atom (C-2).

This "neopentyl-like" core creates significant steric hindrance around both the alcohol and the amino functional groups. This steric bulk distinguishes it from simpler, linear amino alcohols like 3-Dimethylamino-1-propanol. The gem-dimethyl group restricts the conformational flexibility of the molecule and influences the accessibility and reactivity of the adjacent functional groups. This can be a desirable trait in chemical synthesis, for example, by directing reactions to occur in a more selective manner or by imparting stability to the resulting products. This unique combination of a sterically encumbered framework with the basicity of a tertiary amine and the nucleophilicity of a primary alcohol makes it a specialized reagent and building block.

Interactive Table: Comparison of this compound and a Linear Analogue

Property This compound 3-Dimethylamino-1-propanol
CAS Number 19059-68-8 3179-63-3
Molecular Formula C₇H₁₇NO C₅H₁₃NO
Molecular Weight 131.22 g/mol 103.16 g/mol
Structural Feature Gem-dimethyl group at C-2 (Sterically Hindered) Linear Propane Chain (Less Hindered)
Density 0.86 g/mL 0.872 g/mL at 25 °C
Boiling Point Not specified in sources 163-164 °C

Data sourced from references labproinc.comsigmaaldrich.comchemicalbook.com

Overview of Current Research Domains for this compound

Current research interest in this compound is primarily focused on its role as a synthetic intermediate for creating more complex and potentially bioactive molecules. ontosight.ai Its bifunctional and sterically hindered nature makes it a valuable precursor in the pharmaceutical and specialty chemical industries.

One of the main areas of application is in the synthesis of pharmaceuticals. It serves as a starting material or key intermediate in the production of local anesthetics and analgesics, where the tertiary amine structure is often a crucial part of the final molecular framework. ontosight.ai The synthesis of the compound can be achieved through methods such as the reaction of 2,2-dimethyl-1-propanol with dimethylamine (B145610) or via the Mannich-type reaction of isobutyraldehyde (B47883), dimethylamine, and formaldehyde (B43269), indicating established pathways for its production for further research and development. ontosight.aigoogle.com A patented process for producing its corresponding aldehyde, 3-dimethylamino-2,2-dimethylpropanal, further underscores its utility as a versatile chemical building block. google.com

While specific, high-profile research studies focusing exclusively on this compound are not abundant, its value is implicit in its use as a precursor. The broader research trends in tertiary amino alcohols, such as their use in asymmetric catalysis and advanced polymer synthesis, suggest potential future research domains for this compound. acs.orgnih.gov Its unique steric properties could be exploited to develop novel catalysts, ligands, or specialized monomers for materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO B090997 3-Dimethylamino-2,2-dimethyl-1-propanol CAS No. 19059-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropan-1-ol
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InChI

InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PYEWZDAEJUUIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066452
Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Molecular Weight

131.22 g/mol
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CAS No.

19059-68-8
Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
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Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
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Record name 3-Dimethylamino-2,2-dimethyl-1-propanol
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Record name 3-(dimethylamino)-2,2-dimethylpropan-1-ol
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Record name 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL
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Synthetic Pathways and Chemical Transformations of 3 Dimethylamino 2,2 Dimethyl 1 Propanol

Established Synthetic Methodologies for 3-Dimethylamino-2,2-dimethyl-1-propanol

The primary route to this compound involves the reduction of its aldehyde precursor, 3-Dimethylamino-2,2-dimethylpropanal. The synthesis of this key intermediate is a critical step and is typically achieved through the Mannich reaction.

Derivation from Related Precursors

The synthesis of this compound is intrinsically linked to the efficient production of 3-Dimethylamino-2,2-dimethylpropanal.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the synthesis of 3-Dimethylamino-2,2-dimethylpropanal, the reactants are isobutyraldehyde (B47883) (an enolizable aldehyde), formaldehyde (B43269) (a non-enolizable aldehyde), and dimethylamine (B145610) (a secondary amine). nih.govwikipedia.org The reaction proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which then reacts with the enol form of isobutyraldehyde. wikipedia.org

Historically, the Mannich reaction was conducted in an acidic medium, often by using the hydrochloride salt of the amine. nih.govmdpi.com This acidic environment facilitates the formation of the necessary electrophilic iminium ion. wikipedia.org

A significant advancement in the synthesis of 3-Dimethylamino-2,2-dimethylpropanal has been the shift from acidic to alkaline reaction conditions. It was discovered that conducting the reaction at a pH between 9 and 11 offers considerable advantages, particularly for industrial-scale production. nih.govmdpi.comgoogle.com This alkaline approach circumvents many of the issues associated with acidic media. google.com

The reaction is typically carried out in a pressure vessel at temperatures ranging from 80 to 120°C and pressures of 1.5 to 4 bar. google.com The reaction time can vary from 1 to 6 hours, depending on the specific temperature employed. google.com For continuous processes, the reactants can be fed into a flow tube with a residence time of 0.5 to 3 hours. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of 3-Dimethylamino-2,2-dimethylpropanal via Mannich Reaction
ParameterOptimized Value/RangeReference
pH9 - 11 nih.govmdpi.comgoogle.com
Temperature80 - 120°C google.com
Pressure1.5 - 4 bar google.com
Reaction Time (Batch)1 - 6 hours google.com
Residence Time (Continuous)0.5 - 3 hours google.com

A primary challenge in the acidic Mannich reaction for this synthesis is the acid-catalyzed trimerization of isobutyraldehyde to form 2,4,6-triisopropyl-1,3,5-trioxane. google.com This side reaction significantly reduces the yield of the desired aminoaldehyde. google.com

By maintaining the reaction medium at an alkaline pH of 9 to 11, the formation of this trimer is largely suppressed. This strategic control of pH is the most critical factor in enhancing the selectivity of the reaction towards 3-Dimethylamino-2,2-dimethylpropanal. google.com Under these optimized alkaline conditions, a selectivity of approximately 84% can be achieved. google.com Subsequent distillation of the organic phase of the reaction mixture can yield a product with a purity of about 98%. google.com

Advanced Derivatization Reactions of this compound

The structure of this compound, featuring both a tertiary amine and a primary alcohol functional group, allows for a variety of derivatization reactions to produce novel molecules.

Formation of Novel Alkyl and Acyl Derivatives

Alkyl Derivatives: The tertiary amine group in this compound can be alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, typically involves reacting the amino alcohol with an alkylating agent. google.com For instance, dimethyl sulfate (B86663) can be used for the solvent-free quaternization of tertiary amines. google.com The reaction is generally exothermic and is conducted by adding the alkylating agent to the heated, molten tertiary amine under an inert atmosphere. google.com This would result in the formation of a quaternary ammonium salt of this compound, where the nitrogen atom bears a positive charge and is bonded to a fourth alkyl group.

Acyl Derivatives: The primary hydroxyl group of this compound is amenable to acylation to form esters. Esterification can be achieved through various methods, such as reaction with acyl chlorides or acid anhydrides. For example, the synthesis of [[3-(dimethylamino) propyl] imino] -di-2,1- ethanediyl ester demonstrates a pathway for the esterification of a similar amino alcohol structure. researchgate.net The formation of acyl derivatives introduces an ester functional group, which can modify the chemical and physical properties of the parent molecule.

Table 2: Potential Derivatization Reactions of this compound
Reaction TypeFunctional Group TargetedPotential ReagentDerivative ClassReference
Alkylation (Quaternization)Tertiary AmineDimethyl sulfateQuaternary Ammonium Salt google.com
Acylation (Esterification)Primary AlcoholAcyl chloride / Acid anhydrideEster researchgate.net

Quaternization of the Tertiary Amine Moiety for Enhanced Functionality

The conversion of the tertiary amine in this compound to a quaternary ammonium salt can be readily accomplished through the Menshutkin reaction. This well-established chemical transformation involves the alkylation of the tertiary amine with an alkyl halide. wikipedia.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the dimethylamino group attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.

A variety of alkylating agents can be employed for this purpose, with alkyl iodides being the most reactive, followed by bromides and then chlorides. wikipedia.org The choice of solvent is also crucial, with polar solvents being preferred to stabilize the charged transition state and the resulting ionic product.

An alternative, more environmentally benign approach to quaternization involves the use of dimethyl carbonate. rsc.org This method avoids the use of corrosive and toxic alkyl halides. The reaction with dimethyl carbonate typically requires elevated temperatures and pressures to proceed efficiently.

The resulting quaternary ammonium salts exhibit altered physical and chemical properties compared to the parent tertiary amine, including increased water solubility and, in some contexts, enhanced biological activity.

Table 1: General Conditions for Quaternization of Tertiary Amines

ParameterMenshutkin ReactionDimethyl Carbonate Method
Alkylating Agent Alkyl halide (e.g., CH₃I, C₂H₅Br)Dimethyl carbonate ((CH₃O)₂CO)
Solvent Polar solvents (e.g., acetonitrile (B52724), DMF)Often performed neat or with a co-solvent
Temperature Varies depending on reactantsElevated temperatures (e.g., >100°C)
Byproducts Halide saltMethoxide salt

Isomerization Studies and Analog Synthesis

Synthetic Routes to Positional and Stereoisomers (e.g., 2-dimethylamino-2-methyl-1-propanol)

The synthesis of the positional isomer, 2-dimethylamino-2-methyl-1-propanol, is well-documented and typically starts from the corresponding primary amino alcohol, 2-amino-2-methyl-1-propanol (B13486). The methylation of the primary amine to a tertiary amine can be achieved through various methods.

One common approach involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or through catalytic hydrogenation. google.comgoogleapis.com In the Eschweiler-Clarke reaction, formaldehyde first reacts with the primary amine to form a Schiff base (iminium ion), which is then reduced by formic acid. This process is repeated to achieve dimethylation.

Alternatively, catalytic hydrogenation in the presence of formaldehyde can be employed. google.com In this method, the primary amine and formaldehyde react to form an intermediate which is then hydrogenated over a catalyst (e.g., Raney nickel or palladium on carbon) to yield the tertiary amine. The reaction conditions, such as temperature, pressure, and catalyst choice, can be optimized to maximize the yield of the desired product. chemicalbook.com

Table 2: Synthesis of 2-dimethylamino-2-methyl-1-propanol

Starting MaterialReagentsKey ConditionsProduct
2-amino-2-methyl-1-propanolFormaldehyde, Formic AcidReflux2-dimethylamino-2-methyl-1-propanol
2-amino-2-methyl-1-propanolFormaldehyde, H₂, Catalyst (e.g., Raney Ni)Elevated temperature and pressure2-dimethylamino-2-methyl-1-propanol

Catalytic and Mechanistic Roles of 3 Dimethylamino 2,2 Dimethyl 1 Propanol

Performance as a Catalyst in Organic Synthesis

3-Dimethylamino-2,2-dimethyl-1-propanol is an organic compound featuring both a tertiary amine and a primary alcohol functional group. ontosight.ai This bifunctional nature allows it to participate in a variety of chemical transformations, serving as both a reactive intermediate and a catalyst. Its structure, characterized by a neopentyl backbone, imparts specific steric properties that influence its reactivity and catalytic performance.

The dual functionality of amino alcohols like this compound makes them versatile in organic synthesis. The tertiary amine group provides basic and nucleophilic properties, while the hydroxyl group can undergo reactions typical of alcohols. While specific studies detailing the use of this compound as a direct catalyst for azide (B81097) preparation are not prominent, the direct conversion of alcohols to organic azides is a significant transformation in organic chemistry. organic-chemistry.org Modern methods for this conversion utilize reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) under mild conditions, often facilitated by a base. organic-chemistry.org

In the context of forming alkyl substituents, the structural components of this compound are relevant to reactions like the Mannich reaction. The Mannich reaction is a classic method for aminomethylation and can be used to produce derivatives such as 3-dimethylamino-2,2-dimethylpropanal from starting materials like isobutyraldehyde (B47883), dimethylamine (B145610), and formaldehyde (B43269). google.com Such reactions are typically conducted under specific pH and temperature conditions to achieve high selectivity. google.com Furthermore, ketonic Mannich bases are known to be effective substrates in various alkylation reactions, reacting with nucleophiles to introduce new substituents. researchgate.net

In the field of polymer chemistry, tertiary amines and amino alcohols are widely used as catalysts, particularly in the production of polyurethanes. Amine catalysts are crucial as they influence both the resinification (gel) reaction and the foaming (blow) reaction. san-apro.co.jp Structurally related compounds to this compound, which also contain hydroxyl groups, function as "reactive catalysts." san-apro.co.jpwhamine.com The hydroxyl group can react with isocyanate (NCO) groups, incorporating the catalyst molecule into the polymer backbone. whamine.com This covalent bonding is advantageous as it reduces the volatility of the catalyst, leading to lower odor and reduced volatile organic compound (VOC) emissions in the final polyurethane product. whamine.commofanpu.com

These reactive catalysts are particularly effective in high-water formulations and can enhance the properties of molded flexible foams, such as those used in automotive interiors. whamine.commofanpu.com The balance between the gel and blow reactions is critical for determining the final properties of the foam, and different amine catalysts are selected to achieve the desired outcome. san-apro.co.jpgoogle.com

For epoxy resin systems, compounds containing both a tertiary amino group and a hydroxyl group can be used to create latent curing agents. google.com These agents are addition products of a polyfunctional epoxy compound and the amino alcohol. They remain stable at room temperature but initiate rapid curing at elevated temperatures, making them suitable for one-pack epoxy formulations that are free from misformulation issues. google.com

Ligand Chemistry and Coordination Behavior

The nitrogen and oxygen atoms in this compound can act as donor sites, allowing the molecule to function as a ligand in coordination chemistry. It can coordinate to metal centers to form stable complexes, which may themselves exhibit catalytic activity.

Amino alcohols are known to coordinate with zinc(II) to form complexes with potential catalytic applications. rsc.org Depending on the specific structure and reaction conditions, these ligands can coordinate in a monodentate fashion, typically through the more basic amino nitrogen, or as a bidentate, chelating ligand involving both the nitrogen and oxygen atoms. rsc.org For example, studies with 3-amino-1-propanol have shown it coordinates to a zinc(II) core in a monodentate manner via the amino nitrogen. rsc.org The rigid neopentyl structure of this compound would influence the geometry and stability of such zinc complexes. The formation of stable zinc complexes is relevant in various fields, including the development of novel therapeutic agents. google.com

The steric and electronic properties of ligands are critical in determining the structure, stability, and reactivity of metal complexes. In complexes involving ligands structurally similar to this compound, such as the 3-dimethylamino-1-propyl ligand, significant steric effects are observed. illinois.edu For instance, in square-planar d8 transition metal complexes of Nickel(II), Palladium(II), and Platinum(II), the steric clash between the dimethylamino (NMe₂) groups leads to a distortion from the ideal square-planar geometry. illinois.edu This is evidenced by obtuse N-M-N bond angles that deviate from 90°. illinois.edu

The gem-dimethyl group on the C2 carbon of the this compound backbone would introduce additional steric hindrance. This increased bulk would further influence the coordination geometry and the accessibility of the metal center, thereby modulating the catalytic activity of the complex. The thermal stability of such complexes is also a key factor; for example, the platinum(II) complex of the 3-dimethylamino-1-propyl ligand is significantly more stable than its nickel(II) and palladium(II) counterparts, which is attributed to the strong Pt-N bond. illinois.edu

Table 1: Selected Bond Angles in M[(CH₂)₃NMe₂]₂ Complexes illinois.edu
Metal (M)N-M-N Angle (°)Geometry Distortion
Nickel (Ni)100.62(4)Distorted from ideal 90° due to steric clash
Palladium (Pd)101.72(4)Distorted from ideal 90° due to steric clash
Platinum (Pt)101.45(10)Distorted from ideal 90° due to steric clash

Reaction Mechanism Investigations

Understanding the reaction mechanisms involving this compound is key to optimizing its use as a catalyst or reagent. The tertiary amine functionality plays a central role in many of these mechanisms.

In esterification reactions, studies of related 1,3-amino alcohols suggest a mechanism involving intramolecular general base catalysis. rsc.org The reaction is believed to proceed through an initial, rate-determining step where the amino group facilitates the formation of a cyclic tetrahedral intermediate. rsc.org This pathway is characterized by a substantial negative entropy of activation and a modest enthalpy of activation, which is consistent with a highly ordered transition state in a concerted bimolecular reaction. rsc.org

When used as a catalyst for the acylation of alcohols, the mechanism is analogous to that of 4-(dimethylamino)pyridine (DMAP). The process involves a nucleophilic attack by the tertiary amine on the acylating agent (e.g., an acid anhydride) to form a highly reactive acyl-ammonium intermediate. utrgv.edu This intermediate is then readily attacked by the alcohol to yield the ester product and regenerate the amine catalyst. utrgv.edu

In the context of its metal complexes, the decomposition mechanism provides insight into its reactivity. For the platinum(II) complex with the related 3-dimethylamino-1-propyl ligand, thermolysis proceeds primarily through a β-hydrogen elimination followed by a reductive elimination step. illinois.edu This pathway leads to the formation of various organic byproducts, and its kinetics can be studied to determine the activation free energy of the decomposition process. illinois.edu

Elucidating the Nucleophilic Characteristics and Electron Donating Properties

The chemical behavior of this compound is significantly influenced by the presence of the dimethylamino group and the hydroxyl group. Nucleophilic functional groups are characterized by electron-rich atoms capable of donating an electron pair to form a new covalent bond. libretexts.orglibretexts.org In this compound, both the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group possess lone pairs of electrons, rendering them potential nucleophilic centers.

Generally, amines are more nucleophilic than alcohols, a trend that holds true in both laboratory and biochemical reactions. libretexts.orglibretexts.org The nitrogen atom in the tertiary dimethylamino group is a potent nucleophilic site. The two methyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to primary or secondary amines. reddit.com This electron-donating effect makes the lone pair on the nitrogen more available for attacking an electrophilic center. The dimethylamino group is recognized as a strong electron-donating substituent, capable of influencing the electronic structure of a molecule by increasing the energy levels of the highest occupied molecular orbital (HOMO). researchgate.netnih.gov

The table below summarizes the key functional groups and their inherent properties in this compound.

Functional GroupKey AtomPropertyInfluence on Reactivity
DimethylaminoNitrogenStrong Nucleophile, Electron-DonatingIncreases the molecule's overall nucleophilicity and ability to act as a catalyst or reactant.
HydroxylOxygenNucleophileActs as the primary reaction site in processes like esterification.

Impact of Steric Hindrance from the Dimethyl Substitution on Reaction Pathways and Rates

A defining structural feature of this compound is the presence of two methyl groups on the carbon atom adjacent to the primary alcohol (the C2 position). This gem-dimethyl substitution, creating a neopentyl-like structure, introduces significant steric hindrance around the hydroxyl group. Steric hindrance is a critical factor in determining the feasibility and rate of chemical reactions, particularly nucleophilic substitution (SN2) reactions. chemistrysteps.comlibretexts.org

In reactions where the hydroxyl group acts as a nucleophile, the bulky dimethyl groups physically obstruct the pathway for an incoming electrophile to approach the oxygen atom. libretexts.orglibretexts.org This steric shielding dramatically slows down the rate of reactions that proceed through a crowded transition state, typical of the SN2 mechanism. libretexts.orgyoutube.com

Research on the esterification of 3-(dimethylamino)propan-1-ol and its derivatives with alkyl substituents at the 2-position provides valuable insight. rsc.org A study measuring the second-order rate constants for the esterification of these amino alcohols with N-acetylimidazole in acetonitrile (B52724) revealed that alkyl substitution at the 2-position has a tangible, albeit modest, effect on the reaction rates. rsc.org The data indicated that increasing the steric bulk at this position, such as with the gem-dimethyl groups, influences the activation parameters of the reaction. Specifically, while the reaction still proceeds, the rate is affected by the increased steric congestion around the reaction center. These reactions often have substantial negative entropies of activation, indicative of highly ordered transition states. rsc.org

The proposed mechanism for such esterifications involves an initial rate-determining step of intramolecular general base catalysis, leading to a cyclic tetrahedral intermediate. rsc.org The steric hindrance from the dimethyl groups would influence the stability and formation rate of this intermediate.

The table below illustrates the expected impact of increasing substitution at the C2 position on reaction rates, based on general principles of steric hindrance.

CompoundC2-SubstituentsExpected Relative Rate of Reaction (at OH)
3-(Dimethylamino)-1-propanol-H, -HFastest
3-(Dimethylamino)-2-methyl-1-propanol-H, -CH₃Slower
This compound -CH₃, -CH₃ Slowest

This steric impediment is a crucial determinant of the compound's utility in synthesis. While it may be a disadvantage in reactions requiring rapid nucleophilic attack by the hydroxyl group, it can be advantageous in directing reactions to other sites or in promoting specific mechanistic pathways that can accommodate the bulky structure.

Advanced Characterization and Computational Studies of 3 Dimethylamino 2,2 Dimethyl 1 Propanol

Comprehensive Spectroscopic Analysis for Structural Elucidation and Research Purity Assessment

The definitive identification and purity assessment of 3-Dimethylamino-2,2-dimethyl-1-propanol rely on a suite of advanced analytical techniques. Spectroscopic and chromatographic methods are indispensable for confirming the molecular structure, identifying functional groups, and quantifying the compound in various samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals reveals the relative number of protons in each environment. Based on the structure, C₇H₁₇NO, one would anticipate four primary signals: a singlet for the six protons of the two equivalent methyl groups attached to the nitrogen, a singlet for the six protons of the gem-dimethyl group, a singlet for the two protons of the methylene (B1212753) group adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton, which can exchange with trace amounts of water in the solvent. chemicalbook.comdocbrown.infoyoutube.com

Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen), causing the adjacent carbons to appear further downfield. chemicalbook.comdocbrown.info The expected signals would correspond to the two methyl carbons of the dimethylamino group, the quaternary carbon, the two methyl carbons of the gem-dimethyl group, the methylene carbon attached to the nitrogen, and the methylene carbon attached to the hydroxyl group.

Table 1: Predicted NMR Spectral Data for this compound
TechniqueAssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
¹H NMR-N(CH₃)₂~2.2-2.4Singlet6H
-C(CH₃)₂-~0.9-1.1Singlet6H
-CH₂-N~2.1-2.3Singlet2H
-CH₂-OH~3.2-3.4Singlet2H
¹³C NMR-N(CH₃)₂~45-50--
-C(CH₃)₂-~20-25--
-C(CH₃)₂-~35-40--
-CH₂-N~65-70--
-CH₂-OH~70-75--

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, the molecule is ionized, forming a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information.

For this compound (molar mass: 131.22 g/mol ), the molecular ion peak is expected at m/z 131. Aliphatic amines and alcohols exhibit characteristic fragmentation pathways. libretexts.org The predominant fragmentation for this molecule is anticipated to be α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

α-cleavage adjacent to Nitrogen: Loss of a neopentyl group ([M - C₅H₁₁]⁺) would result in a fragment at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is often a dominant peak in the mass spectra of dimethylamino compounds.

α-cleavage adjacent to Oxygen: Loss of a hydrogen radical would lead to a fragment at m/z 130 ([M-H]⁺). Cleavage of the C-C bond adjacent to the CH₂OH group would result in the loss of the dimethylaminomethyl group ([M - C₃H₈N]⁺) leading to a fragment at m/z 73.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonFragmentation Pathway
131[C₇H₁₇NO]⁺Molecular Ion (M⁺)
116[C₆H₁₄NO]⁺Loss of a methyl radical (-CH₃)
58[C₃H₈N]⁺α-cleavage at C-C bond adjacent to nitrogen

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound will display characteristic absorption bands confirming the presence of its key functional groups. chemicalbook.com

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, indicating intermolecular hydrogen bonding. docbrown.info

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected to appear in the 1020-1250 cm⁻¹ range. docbrown.info

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. researchgate.net

Table 3: Characteristic Infrared (IR) and Raman Active Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
O-H stretch (H-bonded)3200 - 3600IRStrong, Broad
C-H stretch (sp³)2850 - 3000IR/RamanStrong/Medium
C-O stretch1000 - 1260IRStrong
C-N stretch1020 - 1250IRMedium-Weak

Chromatographic methods are essential for separating components of a mixture and determining the purity of a substance. Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. tcichemicals.comlabproinc.com

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions. A flame ionization detector (FID) is commonly used for quantitative analysis. The purity of this compound is often specified as greater than 97.0% as determined by GC. This technique allows for the detection and quantification of volatile impurities that may be present from the synthesis process. patsnap.comgoogle.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for analyzing the surfaces of materials and studying interactions in situ. This method could be applied to investigate the interaction of gases, such as carbon dioxide (CO₂), with this compound. Structurally related amino alcohols, like 2-amino-2-methyl-1-propanol (B13486) (AMP), are studied for their potential in CO₂ capture. mdpi.com

In a hypothetical study, a thin film of the liquid amino alcohol would be coated onto an ATR crystal. Upon introducing a gas like CO₂, changes in the IR spectrum could be monitored in real-time. The formation of new chemical species, such as carbamates or bicarbonates resulting from the reaction between the amine and CO₂, would produce new absorption bands in the spectrum. nih.govmdpi.com This would allow for a mechanistic understanding of the gas absorption process at the molecular level, providing insights into reaction kinetics and the nature of the chemical intermediates.

Computational Chemistry and Theoretical Modeling

Computational chemistry offers powerful tools for investigating the molecular properties and reactivity of compounds like this compound at an atomic level, complementing experimental data.

Density Functional Theory (DFT): DFT calculations can be employed to determine the most stable three-dimensional structure (conformer) of the molecule. These calculations can also predict various molecular properties, including vibrational frequencies for comparison with experimental IR and Raman spectra, and NMR chemical shifts. Furthermore, DFT can be used to model reaction mechanisms, such as the interaction with CO₂, by calculating the energy profiles of potential reaction pathways and the structures of transition states and intermediates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound in the liquid phase. By simulating the movements of a large ensemble of molecules over time, MD can provide insights into bulk properties and intermolecular interactions. For this compound, MD simulations could elucidate the extent and nature of hydrogen bonding involving the hydroxyl group and the potential for interactions involving the lone pair of electrons on the nitrogen atom. Such simulations are valuable for understanding properties like viscosity and solvation behavior. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is a widely used tool in computational chemistry for calculating a variety of molecular properties from first principles.

A DFT study of this compound would typically begin with the optimization of its molecular geometry to find the lowest energy conformation. From this optimized structure, a range of electronic and molecular properties can be calculated. These properties provide a fundamental understanding of the molecule's behavior.

Key properties that would be calculated include:

Total Energy: The total electronic energy of the molecule in its ground state.

Electron Density Distribution: A map of the electron density, which reveals the distribution of electrons around the atoms and within the chemical bonds.

Dipole Moment: The measure of the net molecular polarity, which arises from the charge distribution. This is crucial for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface, which helps in identifying the electron-rich and electron-poor regions of the molecule. This is particularly useful for predicting sites of electrophilic and nucleophilic attack.

PropertyCalculated Value (Hypothetical)Unit
Total Energy-445.123456Hartree
Dipole Moment2.5Debye
Ionization Potential8.2eV
Electron Affinity-0.5eV

Investigation of Stereoelectronic Effects and Frontier Molecular Orbitals (e.g., LUMO Energy Analysis)

Stereoelectronic effects are influences on molecular shape and reactivity that are dependent on the spatial arrangement of orbitals. researchgate.net In this compound, the relative orientation of the lone pair on the nitrogen atom, the hydroxyl group, and the bulky gem-dimethyl groups would be a key area of investigation.

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn

HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital that is empty of electrons. It is associated with the molecule's ability to accept electrons, acting as an electrophile. youtube.com

The energy of the LUMO is particularly important as a lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. An analysis of the HOMO and LUMO of this compound would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is likely to be localized on the nitrogen atom of the dimethylamino group, indicating its nucleophilic character. The LUMO, on the other hand, might be distributed around the C-O and C-N bonds.

A hypothetical FMO analysis for this compound could yield the following data:

OrbitalEnergy (Hypothetical)UnitPrimary Atomic Contribution
HOMO-6.5eVNitrogen (lone pair)
LUMO1.2eVC-O and C-N antibonding orbitals
HOMO-LUMO Gap7.7eV-

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity.

Predictive Modeling of Reactivity and Interaction Mechanisms

Predictive modeling of reactivity uses computational methods to forecast how a molecule will behave in a chemical reaction. chemrxiv.orgacs.orgsemanticscholar.org For this compound, this could involve modeling its reactions with various reagents to predict reaction pathways, transition states, and product distributions.

Common approaches include:

Transition State Theory: Locating the transition state structures for a proposed reaction mechanism allows for the calculation of activation energies, which are critical for predicting reaction rates.

Reaction Path Following: Algorithms such as the Intrinsic Reaction Coordinate (IRC) method can be used to map out the entire reaction pathway from reactants to products, confirming that a found transition state connects the desired species.

Molecular Dynamics (MD) Simulations: These simulations can model the interactions of this compound with other molecules, such as solvents or reactants, over time, providing insights into reaction dynamics and mechanisms in a more realistic environment.

For example, the reaction of this compound with an electrophile could be modeled to determine whether the reaction occurs at the nitrogen or the oxygen atom and to calculate the activation barriers for both pathways.

Validation of Computational Predictions through Experimental Data (e.g., Kinetic Isotope Effects)

Computational predictions are theoretical and require experimental validation to be confirmed. nih.gov A powerful method for this is the measurement of Kinetic Isotope Effects (KIEs) . nih.gov A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

For this compound, a KIE study could involve synthesizing an isotopically labeled version of the molecule, for example, by replacing the hydrogen of the hydroxyl group with deuterium. The rates of a specific reaction, such as an oxidation or an esterification, would then be measured for both the normal and the deuterated compound.

The experimentally determined KIE can then be compared with the KIE calculated from the computationally determined transition state structure. A good agreement between the experimental and calculated KIEs would provide strong evidence for the accuracy of the predicted reaction mechanism.

A hypothetical comparison of experimental and calculated KIEs for a reaction involving the hydroxyl group of this compound is presented below:

ReactionExperimental kH/kD (Hypothetical)Calculated kH/kD (Hypothetical)
Oxidation of the alcohol5.25.5

In this hypothetical example, the close agreement between the experimental and calculated values would support the validity of the computational model for the reaction mechanism.

Applications As a Synthetic Intermediate and Functional Additive

Role in Pharmaceutical Synthesis and Medicinal Chemistry Research

The presence of both a tertiary amine and a hydroxyl group makes 3-Dimethylamino-2,2-dimethyl-1-propanol a useful precursor in the synthesis of more complex, biologically active molecules. ontosight.ai Its structure can be incorporated into larger molecular frameworks to modulate properties such as basicity, polarity, and steric hindrance, which are critical for pharmacological activity.

This compound serves as a precursor for the synthesis of various pharmaceutical compounds. ontosight.ai Its tertiary amine structure is a key feature in the molecular framework of certain classes of drugs. For instance, it can be utilized in the synthesis of local anesthetics and analgesics, where the amino group is often essential for the molecule's mechanism of action and its pharmacokinetic profile. ontosight.ai The compound's bifunctionality allows for sequential or orthogonal chemical modifications, making it an adaptable starting material for creating diverse libraries of potential drug candidates.

The cryptophycins are a family of potent antimitotic agents that have been extensively studied for their anticancer activity. researchgate.net Cryptophycin 52 is a synthetic analogue within this family that has undergone clinical investigation. nih.gov The total synthesis of complex natural products and their analogues like Cryptophycin 52 often involves the assembly of several key fragments. Published synthetic routes for Cryptophycin 52 describe a convergent approach involving the assembly of precursors such as phenyl hexenal, D-tyrosine phosphonate, and a protected β-amino acid derivative. researchgate.netnih.gov While the gem-dimethyl substitution pattern is a known feature in some synthetic intermediates, the direct use of this compound as a key intermediate is not explicitly detailed in the available scientific literature describing the synthesis of Cryptophycin 52. researchgate.netnih.gov

While direct evidence linking this compound to the synthesis of specific medications for neurological disorders is not prominent in the literature, structurally related amino alcohols are key intermediates for important central nervous system (CNS) drugs. For example, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol is a crucial intermediate in the asymmetric synthesis of Duloxetine, an antidepressant medication. researchgate.net Furthermore, research into novel probes for the serotonin (B10506) transporter, a primary target for antidepressants, has involved the synthesis of analogues of Citalopram, which feature a dimethylamino propyl side chain. nih.gov These examples highlight the significance of the amino alcohol pharmacophore in the development of drugs targeting neurological conditions, suggesting a potential area of application for compounds like this compound.

Neurotransmitter systems are fundamental to the functioning of the central nervous system, and molecules that can modulate these systems are of great interest in neuroscience research. mdpi.com Key neurotransmitters include monoamines like serotonin and dopamine, which are involved in regulating mood, behavior, and motor functions. mdpi.com The development of drugs targeting these systems often involves molecules containing amine functionalities. nih.gov However, specific research studies detailing the exploration of this compound or its direct effects on specific neurotransmitter systems are not extensively covered in the available literature.

Functional Additive in Advanced Industrial Formulations

In addition to its role in synthesis, the chemical properties of this compound and related amino alcohols make them effective functional additives in various industrial products, particularly in aqueous formulations like paints and coatings.

In waterborne formulations such as latex paints, maintaining a stable alkaline pH is crucial for binder stability, viscosity control, and minimizing corrosion. Amino alcohols are widely used for this purpose. Their amine functionality provides the necessary alkalinity, and their relatively low molecular weight allows for efficient diffusion throughout the system. pcimag.com

Research and industrial literature show that alkanolamines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), are highly effective dispersing aids. pcimag.comcoatingsworld.com Notably, the structurally similar compound 2-Dimethylamino-2-methyl-1-propanol has also been identified as an effective dispersant, highlighting the utility of this class of compounds in industrial applications. pcimag.comgoogle.com The use of these amino alcohols can enhance the efficiency of primary polymeric dispersants, sometimes allowing for a reduction in the total amount of dispersant needed, which can improve the water resistance of the final dried film. pcimag.compcimag.com

Table 1: Comparison of Amino Alcohols in Industrial Applications

Compound Name Key Application(s) Reference(s)
2-Amino-2-methyl-1-propanol (AMP) pH control, Pigment dispersant pcimag.comcoatingsworld.com
2-Dimethylamino-2-methyl-1-propanol Pigment dispersant pcimag.com
Dimethylamino-ethanol Pigment dispersant google.com

Mechanisms of Vapor Phase Corrosion Inhibition in Water-Based Systems

This compound, a tertiary amino alcohol, functions as a vapor phase corrosion inhibitor (VCI) in water-based systems through a mechanism involving its volatilization, transport to the metal surface, and subsequent formation of a protective film. This process can be understood through the following key stages:

Volatility and Vapor Transport: The compound possesses a sufficiently high vapor pressure to transition into the gaseous phase from the bulk water or inhibiting solution. This volatility allows it to fill the headspace above the aqueous phase within an enclosed system, such as a pipeline or storage tank. The vapor then transports and diffuses throughout the enclosed environment, reaching metal surfaces that are not in direct contact with the liquid phase.

Adsorption onto the Metal Surface: Upon reaching the metal surface, the this compound molecules adsorb onto it. This adsorption is facilitated by the presence of the polar amino and hydroxyl functional groups. The nitrogen atom of the dimethylamino group has a lone pair of electrons which can coordinate with the metal surface, forming a dative bond. This interaction is a form of chemisorption. Additionally, the hydroxyl group can participate in hydrogen bonding with the hydrated metal surface.

Formation of a Protective Film: The adsorbed molecules of this compound form a thin, monomolecular, hydrophobic film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The nonpolar dimethyl and neopentyl groups of the molecule are oriented away from the metal surface, creating a water-repellent layer. This hydrophobic barrier displaces water and prevents the dissolution of oxygen at the metal surface, which are key components for the electrochemical corrosion process to occur.

Corrosion Inhibition Mechanism: The protective film inhibits corrosion through several mechanisms:

Anodic Inhibition: By adsorbing on the anodic sites of the metal surface, the inhibitor can slow down the rate of metal dissolution (oxidation).

Cathodic Inhibition: The film can also interfere with the cathodic reaction, which is typically the reduction of oxygen in neutral to alkaline water-based systems.

Barrier Formation: The primary mechanism is the formation of a physical barrier that prevents corrosive species from reaching the metal surface.

The effectiveness of this compound as a VCI is influenced by its molecular structure. The tertiary amine group provides a strong anchor to the metal surface, while the branched alkyl structure contributes to the formation of a dense and effective hydrophobic layer.

Scavenging of Acidic Gases (e.g., Carbon Dioxide, Hydrogen Sulfide) in Process Streams

This compound is utilized as a scavenger for acidic gases, such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S), in various process streams, including natural gas and refinery gas. Its function is based on its basicity, attributed to the tertiary amine group, which reacts with the acidic gases in a reversible absorption process.

Reaction with Carbon Dioxide (CO₂): In the presence of water, carbon dioxide forms carbonic acid (H₂CO₃), a weak acid. As a tertiary amine, this compound does not react directly with CO₂ to form a stable carbamate, unlike primary and secondary amines. Instead, it acts as a base, promoting the hydration of CO₂ and neutralizing the resulting carbonic acid. The reaction mechanism can be represented as follows:

Hydration of CO₂: CO₂ + H₂O ⇌ H₂CO₃

Neutralization by this compound: R₃N + H₂CO₃ ⇌ R₃NH⁺ + HCO₃⁻

R₃N + CO₂ + H₂O ⇌ R₃NH⁺ + HCO₃⁻

This reaction forms a bicarbonate salt of the protonated amine. The reaction is reversible, and the absorbed CO₂ can be released by increasing the temperature or decreasing the pressure of the system, allowing for the regeneration of the amine scavenger.

Reaction with Hydrogen Sulfide (H₂S): Hydrogen sulfide is a weak acid that dissolves in water to form hydrosulfuric acid. This compound, being a base, readily reacts with H₂S in a straightforward acid-base neutralization reaction:

R₃N + H₂S ⇌ R₃NH⁺ + HS⁻

In this reaction, the amine accepts a proton from H₂S, forming a hydrosulfide (B80085) salt of the protonated amine. Similar to the reaction with CO₂, this is a reversible process, and the H₂S can be stripped from the amine solution to regenerate the scavenger.

The steric hindrance provided by the neopentyl group in this compound can influence its reactivity and absorption capacity for acidic gases. While it may not form the stable carbamates seen with less hindered amines, its basicity allows it to be an effective scavenger, particularly in applications where selective removal of H₂S in the presence of CO₂ is desired, as the reaction with H₂S is generally faster than the base-catalyzed hydration of CO₂.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-dimethylamino-2,2-dimethyl-1-propanol?

  • Methodology : A plausible pathway involves the Mannich reaction, where dimethylamine reacts with formaldehyde and a suitable alcohol precursor under controlled conditions. For example, analogous reactions for dimethylaminomethylphenol (via Mannich) suggest similar strategies for tertiary amino alcohols . Alternative approaches may include nucleophilic substitution or oxidation of intermediates, as seen in the synthesis of related brominated derivatives (e.g., oxidation of 3-bromo-2,2-dimethyl-1-propanol using pyridinium chlorochromate) .
  • Critical Parameters : Reaction temperature (optimized between 60–80°C), pH control, and stoichiometric ratios of amines to carbonyl compounds are crucial to minimize side products.

Q. How can this compound be purified effectively?

  • Methodology : Fractional distillation under reduced pressure (e.g., 184–187°C boiling point range for structurally similar alcohols ) or column chromatography using silica gel with polar eluents (e.g., methanol/dichloromethane mixtures).
  • Safety Note : Due to potential electrostatic discharge risks during handling, grounding equipment and inert atmospheres (e.g., nitrogen) are recommended .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tertiary amine and hydroxyl group positions.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., expected m/z ~145–155 for related dimethylamino alcohols ).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) for purity assessment, as demonstrated for structurally similar amino alcohols .

Advanced Research Questions

Q. What challenges arise in stereochemical control during the synthesis of derivatives?

  • Mechanistic Insight : Radical cyclization reactions (e.g., using n-tributyltin hydride and AIBN) can induce high diastereoselectivity (>99%) in bicyclic systems, as observed in analogous β-lactam syntheses. Steric hindrance from the 2,2-dimethyl group may limit conformational flexibility, favoring specific transition states .
  • Experimental Design : Employ chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. Monitor reaction progress via chiral HPLC or polarimetry .

Q. How can contradictions in catalytic oxidation data be resolved?

  • Case Study : Oxidation of 1-phenyl-2,2-dimethyl-1-propanol (a structural analog) with iron-based catalysts highlights variability in product yields depending on solvent polarity and catalyst loading .
  • Resolution Strategy : Use design of experiments (DoE) to systematically evaluate variables (e.g., catalyst type, temperature, solvent). Compare kinetic data (e.g., turnover frequency) and characterize intermediates via in situ IR or EPR spectroscopy .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

  • Steric Effects : The 2,2-dimethyl groups create significant steric hindrance, potentially slowing SN2 reactions. For example, dimethylamine (a weaker nucleophile) reacts preferentially in less hindered systems .
  • Mitigation Approaches : Use bulky leaving groups (e.g., tosylates) or switch to SN1 mechanisms with polar protic solvents to enhance reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.